molecular formula C11H22N2O2 B590883 (3S)-3-(Boc-amino)-3-methylpiperidine CAS No. 1363378-21-5

(3S)-3-(Boc-amino)-3-methylpiperidine

Cat. No.: B590883
CAS No.: 1363378-21-5
M. Wt: 214.309
InChI Key: IKLFTJQKKCELGD-NSHDSACASA-N
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Description

(3S)-3-(Boc-amino)-3-methylpiperidine is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group at the third position of the piperidine ring. This compound is widely used in organic synthesis and medicinal chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-(Boc-amino)-3-methylpiperidine typically involves the protection of the amino group in 3-methylpiperidine with a Boc group. One common method is to react 3-methylpiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-(Boc-amino)-3-methylpiperidine undergoes various chemical reactions, including:

    Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.

    Deprotection Reactions: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in the presence of a base.

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, often in a solvent like dichloromethane.

Major Products Formed

    Substitution Reactions: Products vary depending on the substituent introduced.

    Deprotection Reactions: The primary product is 3-methylpiperidine, with the Boc group removed.

Scientific Research Applications

(3S)-3-(Boc-amino)-3-methylpiperidine is used in various fields of scientific research:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules.

    Biology: It is used in the preparation of biologically active compounds, including enzyme inhibitors and receptor ligands.

    Medicine: It is a key intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting the central nervous system.

    Industry: It is used in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of (3S)-3-(Boc-amino)-3-methylpiperidine depends on its application. In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients. The Boc group provides stability during synthetic transformations and can be removed to reveal the free amino group, which can interact with biological targets such as enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-Aminopyrrolidine, N1-BOC protected: This compound is similar in structure but has a pyrrolidine ring instead of a piperidine ring.

    (S)-(-)-3-(BOC-Amino)pyrrolidine: Another similar compound with a pyrrolidine ring and a Boc-protected amino group.

Uniqueness

(3S)-3-(Boc-amino)-3-methylpiperidine is unique due to its specific piperidine ring structure and the presence of a methyl group at the third position. This structural feature imparts distinct reactivity and stability, making it valuable in synthetic and medicinal chemistry.

Properties

IUPAC Name

tert-butyl N-[(3S)-3-methylpiperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-11(4)6-5-7-12-8-11/h12H,5-8H2,1-4H3,(H,13,14)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLFTJQKKCELGD-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCCNC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363378-21-5
Record name (3S)-3-(Boc-Amino)-3-methylpiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S)-3-(Boc-amino)-3-methylpiperidine
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(3S)-3-(Boc-amino)-3-methylpiperidine
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Reactant of Route 6
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